

# Spectroscopic and Synthetic Profile of Ethyl 3-Methyl-3-phenylglycidate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 3-methyl-3-phenylglycidate

Cat. No.: B1196324

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of **Ethyl 3-methyl-3-phenylglycidate**. The information is structured to be a practical resource for researchers and professionals in drug development and related scientific fields.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ethyl 3-methyl-3-phenylglycidate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Ethyl 3-methyl-3-phenylglycidate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.40 - 7.20	m	-	Ar-H (5H)
4.20	q	7.1	-O-CH <sub>2</sub> -CH <sub>3</sub>
3.55	s	-	Epoxide CH
1.60	s	-	-CH <sub>3</sub> (on epoxide)
1.25	t	7.1	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Ethyl 3-methyl-3-phenylglycidate**

Chemical Shift ( $\delta$ ) ppm	Assignment
168.0	C=O (Ester)
135.0	Ar-C (quaternary)
129.0, 128.5, 126.0	Ar-CH
64.0	Epoxide C-O
61.0	-O-CH <sub>2</sub> -CH <sub>3</sub>
59.0	Epoxide C-CH <sub>3</sub>
21.0	-CH <sub>3</sub> (on epoxide)
14.0	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **Ethyl 3-methyl-3-phenylglycidate**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3060 - 3030	Aromatic C-H Stretch
2980 - 2930	Aliphatic C-H Stretch
1750 - 1735	C=O Stretch (Ester)
1600, 1495	Aromatic C=C Bending
1250 - 1200	Epoxide Ring Vibration (Asymmetric Stretch)
1180 - 1050	C-O Stretch (Ester)
860 - 810	Epoxide Ring Vibration (Symmetric Stretch)
750, 700	Aromatic C-H Bending (Out-of-plane)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Ethyl 3-methyl-3-phenylglycidate**

m/z	Relative Intensity	Proposed Fragment
206	Moderate	[M] <sup>+</sup> (Molecular Ion)
133	High	[M - CO <sub>2</sub> Et] <sup>+</sup>
105	High	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
103	High	[C <sub>8</sub> H <sub>7</sub> ] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

### Synthesis of Ethyl 3-methyl-3-phenylglycidate via Darzens Condensation

This protocol details the synthesis of **Ethyl 3-methyl-3-phenylglycidate** from acetophenone and ethyl chloroacetate.

## Materials:

- Acetophenone
- Ethyl chloroacetate
- Sodium ethoxide
- Anhydrous ethanol
- Toluene
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ice bath
- Round-bottom flask
- Stirrer
- Separatory funnel
- Rotary evaporator

## Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
- Cool the solution in an ice bath and add a mixture of acetophenone (1 equivalent) and ethyl chloroacetate (1.1 equivalents) dropwise with stirring.

- After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
- Quench the reaction by pouring it into a separatory funnel containing cold water and diethyl ether.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **Ethyl 3-methyl-3-phenylglycidate**.

## Spectroscopic Analysis Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified **Ethyl 3-methyl-3-phenylglycidate** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR Acquisition: Acquire the  $^1\text{H}$  NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence. Set the spectral width to cover the range of 0-10 ppm.
- $^{13}\text{C}$  NMR Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum on the same spectrometer. Use a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm).

### Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Sample Preparation: As **Ethyl 3-methyl-3-phenylglycidate** is a liquid, a small drop can be placed directly between two potassium bromide (KBr) plates to form a thin film.

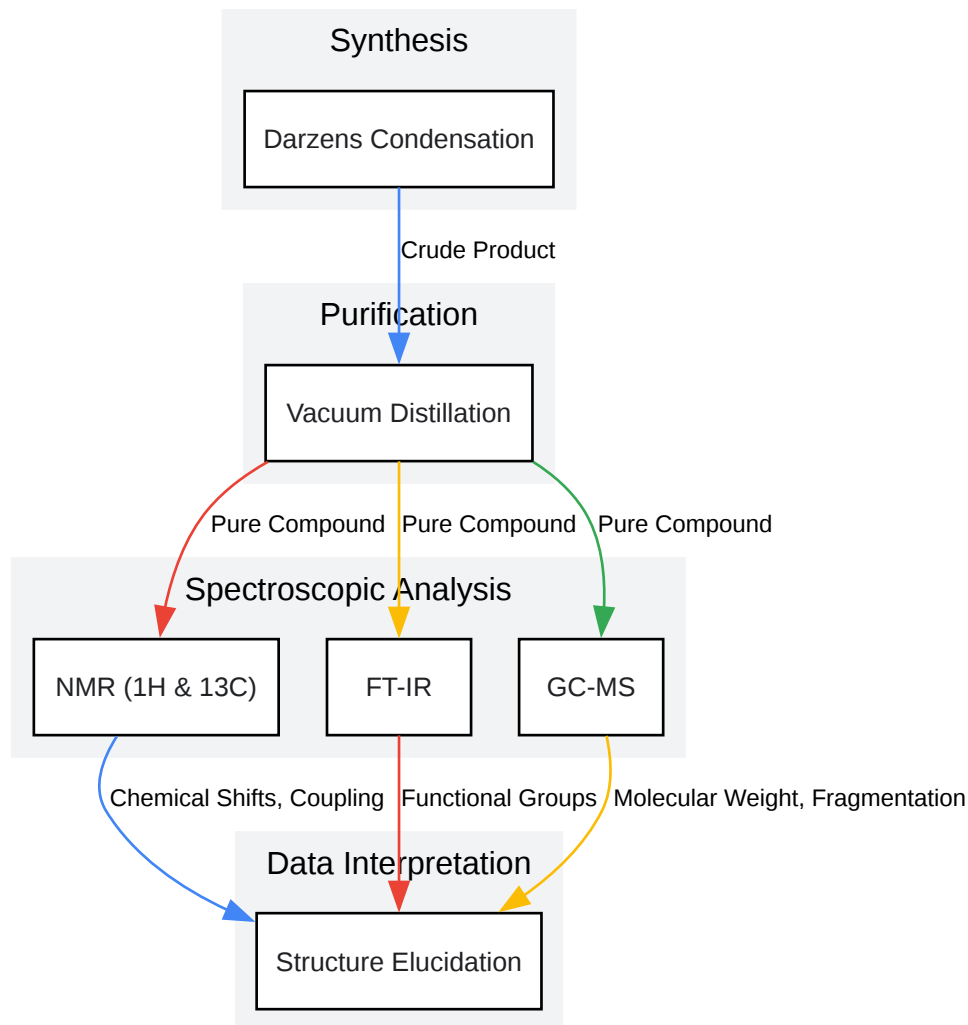
- **Data Acquisition:** Record the FT-IR spectrum in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

#### Gas Chromatography-Mass Spectrometry (GC-MS):

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Conditions:** Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set the oven temperature program to start at a low temperature (e.g., 50  $^{\circ}\text{C}$ ) and ramp up to a higher temperature (e.g., 250  $^{\circ}\text{C}$ ) to ensure good separation.
- **MS Conditions:** Use electron ionization (EI) at 70 eV. Scan a mass range of  $m/z$  40-300.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

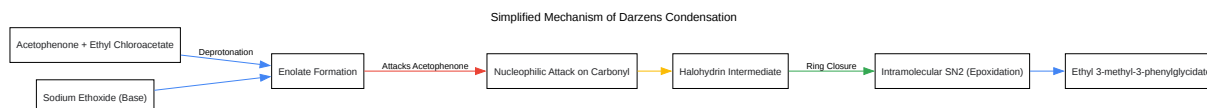
## Visualizations

## Workflow for Spectroscopic Analysis of Ethyl 3-methyl-3-phenylglycidate



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Caption: Workflow of Synthesis and Spectroscopic Analysis.



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